
Potassium2-(2,4-dimethylpyrimidin-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate is an organic compound with the molecular formula C8H9KN2O2 It is a potassium salt of 2-(2,4-dimethylpyrimidin-5-yl)acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate typically involves the reaction of 2,4-dimethylpyrimidine with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the pyrimidine ring, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production.
Types of Reactions:
Oxidation: Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylpyrimidine: The parent compound, which lacks the acetic acid moiety.
2-(2,4-Dimethylpyrimidin-5-yl)acetic acid: The free acid form of the compound.
Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate: The potassium salt form, which is more soluble in water.
Uniqueness: Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate is unique due to its combination of the pyrimidine ring and the acetic acid moiety, which imparts specific chemical and biological properties. Its potassium salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free acid form.
Eigenschaften
Molekularformel |
C8H9KN2O2 |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
potassium;2-(2,4-dimethylpyrimidin-5-yl)acetate |
InChI |
InChI=1S/C8H10N2O2.K/c1-5-7(3-8(11)12)4-9-6(2)10-5;/h4H,3H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
OBLABYHIKIDUEO-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NC(=NC=C1CC(=O)[O-])C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


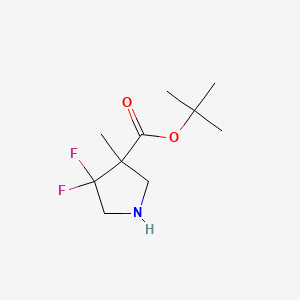
![4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B15308366.png)
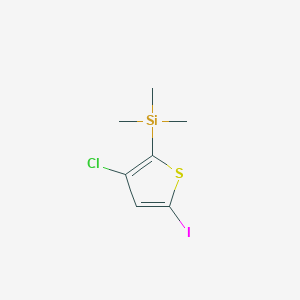

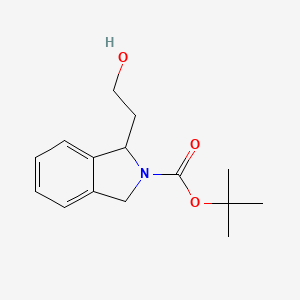
![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)
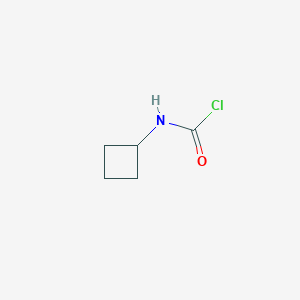
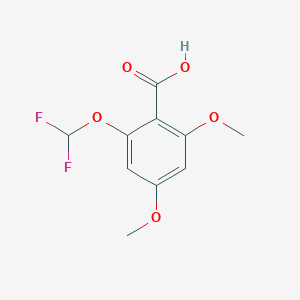
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)
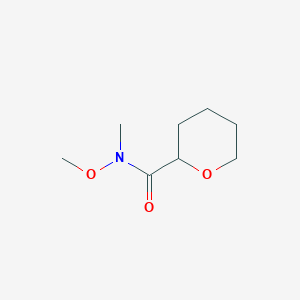



![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)
